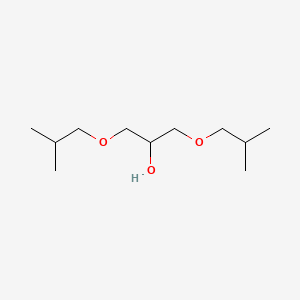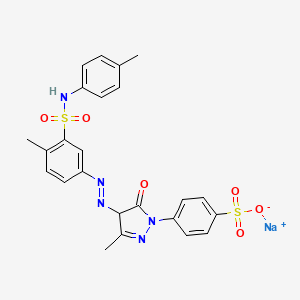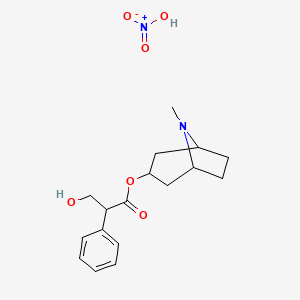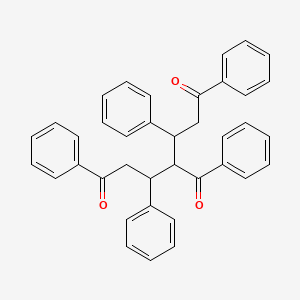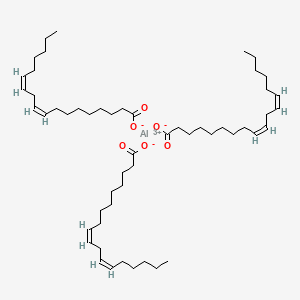
3-(2-(Benzyloxy)phenyl)oxetane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-(Phenylmethoxy)phenyl]oxetane is an organic compound featuring an oxetane ring, which is a four-membered cyclic ether
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(phenylmethoxy)phenyl]oxetane typically involves the formation of the oxetane ring through cyclization reactions. One common method is the intramolecular etherification, where a precursor molecule containing hydroxyl and halide groups undergoes cyclization to form the oxetane ring . Another approach involves the Paternò–Büchi reaction, a photochemical [2+2] cycloaddition between an alkene and a carbonyl compound .
Industrial Production Methods
Industrial production of oxetane derivatives, including 3-[2-(phenylmethoxy)phenyl]oxetane, often relies on scalable cyclization reactions. These methods may involve the use of catalysts to enhance reaction efficiency and yield. For example, the use of rhodium-catalyzed O–H insertion and C–C bond-forming cyclization has been reported for the synthesis of functionalized oxetanes .
Analyse Chemischer Reaktionen
Types of Reactions
3-[2-(phenylmethoxy)phenyl]oxetane can undergo various chemical reactions, including:
Oxidation: The oxetane ring can be oxidized to form more reactive intermediates.
Reduction: Reduction reactions can open the oxetane ring, leading to different products.
Substitution: The phenylmethoxy group can participate in substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxetane ring can lead to the formation of aldehydes or ketones, while reduction can yield alcohols or other reduced species .
Wissenschaftliche Forschungsanwendungen
3-[2-(phenylmethoxy)phenyl]oxetane has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism by which 3-[2-(phenylmethoxy)phenyl]oxetane exerts its effects involves the interaction of its oxetane ring with various molecular targets. The ring strain in the oxetane makes it reactive, allowing it to participate in ring-opening reactions that can lead to the formation of new bonds and structures . These interactions can affect biological pathways and processes, making the compound useful in medicinal chemistry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oxetane: The parent compound with a simple four-membered ring.
3,3-Bis(chloromethyl)oxetane: A derivative with chloromethyl groups.
3,3-Bis(azidomethyl)oxetane: A derivative with azidomethyl groups.
Uniqueness
3-[2-(phenylmethoxy)phenyl]oxetane is unique due to the presence of the phenylmethoxy group, which imparts specific chemical and physical properties. This group can influence the compound’s reactivity, stability, and interactions with other molecules, making it distinct from other oxetane derivatives .
Eigenschaften
Molekularformel |
C16H16O2 |
|---|---|
Molekulargewicht |
240.30 g/mol |
IUPAC-Name |
3-(2-phenylmethoxyphenyl)oxetane |
InChI |
InChI=1S/C16H16O2/c1-2-6-13(7-3-1)10-18-16-9-5-4-8-15(16)14-11-17-12-14/h1-9,14H,10-12H2 |
InChI-Schlüssel |
INNTUFGCCWAKOK-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CO1)C2=CC=CC=C2OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


